molecular formula C16H13ClFN3O2 B601130 N-(3-氯-4-氟苯基)-6,7-二甲氧基喹唑啉-4-胺 CAS No. 153437-78-6

N-(3-氯-4-氟苯基)-6,7-二甲氧基喹唑啉-4-胺

货号: B601130
CAS 编号: 153437-78-6
分子量: 333.75
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a useful research compound. Its molecular formula is C16H13ClFN3O2 and its molecular weight is 333.75. The purity is usually > 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

  1. 抗肿瘤活性:Liao Wen-j(2015年)的研究合成了新型二唑基4-氨基喹唑啉衍生物,包括与N-(3-氯-4-氟苯基)-6,7-二甲氧基喹唑啉-4-胺相关的化合物,表现出对PC-3细胞的显著抗肿瘤活性(Liao Wen-j, 2015)

  2. DNA结合性质:Garofalo等人(2010年)报道了从4-氯-6,7-二甲氧基喹唑啉合成的N-烷基苯胺喹唑啉衍生物,显示出作为DNA插入剂的潜力,具有显著的细胞毒活性(Garofalo et al., 2010)

  3. 抗病毒活性:Saul等人(2021年)确定了4-苯胺基喹唑啉衍生物作为登革病毒(DENV)和委内瑞拉马蹄病毒(VEEV)的有效抑制剂,表明在治疗这些病毒感染方面具有潜在应用(Saul et al., 2021)

  4. PET肿瘤检测成像剂:Chen等人(2012年)合成了新型F-18标记的4-氨基喹唑啉衍生物,包括N-(3-氯-4-氟苯基)-6-(2-[(18)F]氟乙氧基)-7-甲氧基喹唑啉-4-胺,显示出作为PET肿瘤检测成像剂的潜力(Chen et al., 2012)

  5. 分子对接用于抗癌性能:Mphahlele等人(2018年)对吲哚-氨基喹唑啉杂合物进行了研究,显示出对各种癌细胞系的显著活性,并暗示了开发抗癌药物的潜力(Mphahlele et al., 2018)

  6. 凋亡诱导剂和抗癌药物:Sirisoma等人(2009年)发现了N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺,一种强效的凋亡诱导剂和具有高血脑屏障穿透性的有效抗癌药物(Sirisoma et al., 2009)

作用机制

Target of Action

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is a transmembrane cell surface receptor that is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

Gefitinib acts as an inhibitor of the EGFR tyrosine kinase. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the EGFR . This selective targeting of the mutant proteins in malignant cells disrupts the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The primary biochemical pathway affected by Gefitinib is the EGFR signaling pathway . By inhibiting the EGFR tyrosine kinase, Gefitinib disrupts the downstream signaling cascades that regulate cell proliferation, apoptosis, angiogenesis, and tumor invasion . This leads to the inhibition of cancer cell growth and proliferation .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the drug’s concentration in the body and its interaction with its target .

Result of Action

The molecular and cellular effects of Gefitinib’s action primarily involve the inhibition of cancer cell growth and proliferation. By selectively targeting the mutant proteins in malignant cells, Gefitinib disrupts the signaling pathways that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .

生化分析

Biochemical Properties

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound binds to the adenosine triphosphate (ATP)-binding site of the EGFR enzyme, preventing its activation and subsequent signaling. By inhibiting EGFR, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine can disrupt the proliferation and survival of cancer cells .

Cellular Effects

The effects of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine on various types of cells are profound. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by blocking EGFR signaling pathways. It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of EGFR leads to the downregulation of downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exerts its effects by binding to the ATP-binding site of the EGFR tyrosine kinase. This binding prevents the phosphorylation of tyrosine residues on the receptor, thereby inhibiting its activation. The inhibition of EGFR activation leads to the suppression of downstream signaling pathways that promote cell proliferation and survival. Additionally, this compound can induce changes in gene expression, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of EGFR signaling and prolonged anti-proliferative effects on cancer cells. Resistance to the compound can develop over time, necessitating combination therapies or alternative treatments .

Dosage Effects in Animal Models

In animal models, the effects of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, gastrointestinal disturbances, and hepatotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is metabolized primarily in the liver, where it undergoes oxidative metabolism mediated by cytochrome P450 enzymes. The metabolites are then conjugated and excreted via the urine. The compound’s interaction with metabolic enzymes can influence its bioavailability and efficacy. Additionally, the inhibition of EGFR signaling by this compound can affect metabolic flux and alter metabolite levels in cancer cells .

Transport and Distribution

Within cells and tissues, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Its localization within cells is influenced by its lipophilicity and affinity for cellular membranes. Accumulation of the compound in specific tissues, such as tumors, enhances its therapeutic effects .

Subcellular Localization

The subcellular localization of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is primarily in the cytoplasm and nucleus. The compound’s ability to target specific compartments or organelles is influenced by post-translational modifications and targeting signals. For instance, the presence of methoxy groups in its structure may facilitate its localization to the endoplasmic reticulum and Golgi apparatus, where it can exert its inhibitory effects on EGFR signaling .

属性

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-9-3-4-12(18)11(17)5-9/h3-8H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPNWXZDJKCCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exert its anticancer effects?

A1: Research indicates that N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DW-8, induces apoptosis, a form of programmed cell death, in colorectal cancer cells. [] This effect is primarily mediated through the intrinsic apoptotic pathway. DW-8 treatment leads to the activation of caspase-9, a key initiator caspase in the intrinsic pathway, followed by the activation of executioner caspases-3 and -7. [] Additionally, DW-8 causes cell cycle arrest at the G2 phase, further contributing to its antiproliferative activity. [] Increased levels of reactive oxygen species (ROS) and nuclear fragmentation are also observed, further supporting the induction of apoptosis. []

Q2: Is N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine selective in its anticancer activity?

A2: Yes, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) demonstrates selectivity towards colorectal cancer cells. In vitro studies revealed that DW-8 exhibited higher efficacy against various colorectal cancer cell lines (HCT116, HT29, and SW620) compared to a non-cancerous colon cell line (CRL1459). [] This selectivity suggests a potentially favorable safety profile for this compound in terms of minimizing off-target effects on healthy cells.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。